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Compound of Interest

Compound Name: Lauryl palmitoleate

Cat. No.: B1258684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lauryl palmitoleate, a wax ester, is the product of the formal condensation of lauryl alcohol

(dodecanol) and palmitoleic acid. As a member of the lipid class of molecules, it holds potential

for various applications in research and development, particularly in fields requiring specialized

emollients, lubricants, or formulation excipients. This technical guide provides a comprehensive

overview of the chemical and physical properties of lauryl palmitoleate, detailed experimental

protocols for its synthesis and analysis, and a comparative analysis with its saturated analog,

lauryl palmitate.

Chemical and Physical Properties
The properties of lauryl palmitoleate are summarized in the tables below. For comparative

purposes, data for lauryl palmitate are also included where available.

Table 1: General Chemical Properties
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Property Lauryl Palmitoleate Lauryl Palmitate

IUPAC Name
dodecyl (9Z)-hexadec-9-

enoate[1]
dodecyl hexadecanoate[2]

Synonyms
Dodecyl 9Z-hexadecenoate,

Palmitoleic acid lauryl ester[1]

Dodecyl palmitate, Palmitic

acid dodecyl ester[2]

CAS Number 108321-49-9[1] 42232-29-1

Molecular Formula C28H54O2 C28H56O2

Molecular Weight 422.73 g/mol 424.74 g/mol

Table 2: Physical Properties

Property Lauryl Palmitoleate Lauryl Palmitate

Physical State Liquid (at room temperature) White solid

Melting Point

Data not available (expected to

be significantly lower than

lauryl palmitate due to the cis-

double bond)

44-45°C or ~50-55°C

Boiling Point Data not available 462.2 ± 13.0 °C at 760 Torr

Solubility

Soluble in organic solvents

such as ethanol, acetone, and

mineral oils. Insoluble in water.

Soluble in organic solvents like

ethanol, ether, and benzene.

Insoluble in water.

Kovats Retention Index
2931.17 (standard non-polar

column)

2950.68 (standard non-polar

column)

The presence of a cis-double bond in the palmitoleate moiety of lauryl palmitoleate introduces

a kink in the acyl chain, preventing efficient packing of the molecules. This disruption of

intermolecular forces leads to a significantly lower melting point compared to its saturated

counterpart, lauryl palmitate. While an exact experimental melting point for lauryl palmitoleate
is not readily available in the literature, it is expected to be a liquid at room temperature, in

contrast to the solid nature of lauryl palmitate.
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Experimental Protocols
I. Synthesis of Lauryl Palmitoleate via Lipase-Catalyzed
Esterification
This protocol is adapted from the synthesis of lauryl palmitate and is applicable for the

synthesis of lauryl palmitoleate by substituting palmitic acid with palmitoleic acid.

Materials:

Palmitoleic acid

Lauryl alcohol (Dodecanol)

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

Hexane (or other suitable organic solvent with a log P > 3.5)

Ethanol/acetone mixture (1:1 v/v) for reaction termination

Horizontal water bath shaker

Reaction vessel

Methodology:

Reaction Setup: In a suitable reaction vessel, combine palmitoleic acid and lauryl alcohol. A

molar ratio of 1:2 (palmitoleic acid:lauryl alcohol) is a good starting point, though optimization

may be required.

Solvent Addition: Add a minimal amount of an organic solvent like hexane to dissolve the

reactants.

Enzyme Addition: Introduce the immobilized lipase to the reaction mixture. The amount of

enzyme will need to be optimized, but a starting point of 0.4 g for a 2.0 mmol scale reaction

can be used.
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Incubation: Place the reaction vessel in a horizontal water bath shaker set to a constant

temperature (e.g., 40°C) and agitation speed (e.g., 150 rpm).

Reaction Monitoring: The reaction progress can be monitored by taking aliquots at different

time intervals and analyzing them by techniques such as gas chromatography (GC) to

determine the conversion of the reactants to the wax ester.

Reaction Termination: Once the desired conversion is achieved, terminate the reaction by

adding a mixture of ethanol/acetone (1:1 v/v).

Product Purification: The immobilized enzyme can be recovered by filtration. The solvent can

be removed under reduced pressure. The crude product can be further purified using silica

gel chromatography, eluting with a non-polar solvent system such as hexane:chloroform

(98:2 v/v) to separate the wax ester from any remaining reactants.

Diagram 1: Experimental Workflow for Lauryl Palmitoleate Synthesis
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Caption: Workflow for the enzymatic synthesis of lauryl palmitoleate.

II. Analytical Characterization
A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of wax esters.

Sample Preparation:

Dissolve the lauryl palmitoleate sample in a suitable solvent such as hexane or toluene to a

concentration of 0.1–1.0 mg/mL.

Instrumentation and Conditions (Example):

Gas Chromatograph: Agilent 8890 GC or equivalent.

Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.

Column: A high-temperature, non-polar capillary column, such as a DB-1 HT fused-silica

column (15 m x 0.25 mm, 0.10 µm film thickness), is suitable for analyzing high molecular

weight wax esters.

Injector Temperature: 390°C.

Oven Temperature Program:

Initial temperature: 120°C.

Ramp 1: Increase to 240°C at 15°C/min.

Ramp 2: Increase to 390°C at 8°C/min.

Hold at 390°C for 6 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection Volume: 1 µL with a split ratio of 1:5.
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MS Detector: Electron Ionization (EI) mode with a scan range of m/z 50–920.

Expected Fragmentation: The mass spectrum of lauryl palmitoleate is expected to show

characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties.

Diagram 2: GC-MS Analysis Workflow
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Caption: General workflow for the GC-MS analysis of lauryl palmitoleate.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of lauryl
palmitoleate.

¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic protons of

the palmitoleate chain, the methylene protons adjacent to the ester oxygen and the carbonyl

group, the long aliphatic chains, and the terminal methyl groups.

¹³C NMR: The carbon NMR spectrum will confirm the presence of the ester carbonyl carbon,

the olefinic carbons, and the different methylene and methyl carbons in the lauryl and

palmitoleate chains.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in lauryl
palmitoleate.

Expected Absorptions:

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the

ester group.
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Absorption bands in the region of 3000-2850 cm⁻¹ due to the C-H stretching of the

aliphatic chains.

A peak around 3005 cm⁻¹ indicative of the =C-H stretching of the double bond.

An absorption around 1650 cm⁻¹ for the C=C stretching of the double bond.

Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the

involvement of lauryl palmitoleate in any signaling pathways. As a wax ester, its primary

biological roles are more likely related to energy storage or as a structural component of

protective barriers, rather than as a signaling molecule.

Conclusion
This technical guide provides a detailed overview of the chemical and physical properties of

lauryl palmitoleate, along with protocols for its synthesis and characterization. The presence

of the unsaturated bond in its structure significantly influences its physical properties, making it

a liquid at room temperature and distinguishing it from its saturated analog, lauryl palmitate.

The provided experimental methodologies offer a solid foundation for researchers and

professionals working with this and other similar wax esters. Further research is warranted to

fully elucidate the experimental physical properties of pure lauryl palmitoleate and to explore

its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1258684#chemical-and-physical-properties-of-lauryl-
palmitoleate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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